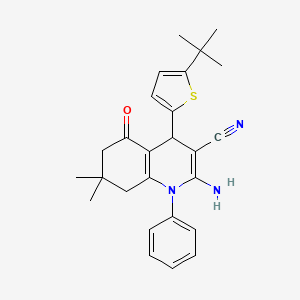

2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción

This compound is a hexahydroquinoline derivative featuring a tert-butyl-substituted thiophene ring at position 4, a phenyl group at position 1, and a nitrile group at position 2. Its molecular formula is C₂₆H₂₈N₃OS, with a molar mass of 434.60 g/mol. The compound’s synthesis typically involves multicomponent reactions, such as the Hantzsch condensation, leveraging ketones, aldehydes, and cyanoacetamide derivatives. Crystallographic studies using SHELX programs confirm its stereochemistry and intermolecular interactions .

Propiedades

Número CAS |

311315-61-4 |

|---|---|

Fórmula molecular |

C26H29N3OS |

Peso molecular |

431.6 g/mol |

Nombre IUPAC |

2-amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H29N3OS/c1-25(2,3)21-12-11-20(31-21)22-17(15-27)24(28)29(16-9-7-6-8-10-16)18-13-26(4,5)14-19(30)23(18)22/h6-12,22H,13-14,28H2,1-5H3 |

Clave InChI |

VMDFJLUNVWUYJB-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Amino-4-(5-(tert-butil)tiofeno-2-il)-7,7-dimetil-5-oxo-1-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:

Formación del Intermediario: El paso inicial implica la preparación de un compuesto intermedio, a menudo mediante una reacción de condensación entre un aldehído y una cetona en presencia de una base.

Ciclización: El intermedio sufre ciclización para formar el núcleo hexahidroquinolina. Este paso a menudo requiere condiciones ácidas o básicas para facilitar el cierre del anillo.

Adición de Grupos Funcionales: Los pasos posteriores implican la introducción de los grupos amino, tiofeno y terc-butilo mediante reacciones de sustitución. Estos pasos pueden requerir catalizadores y disolventes específicos para lograr altos rendimientos y pureza.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para escalar el proceso. Esto incluye:

Reactores de Flujo por Lotes o Continuos: Para manejar grandes volúmenes y mejorar la eficiencia de la reacción.

Optimización del Catalizador: Usando catalizadores que se pueden recuperar y reutilizar fácilmente para reducir costos.

Técnicas de Purificación: Emplear métodos de purificación avanzados como cristalización, destilación o cromatografía para garantizar la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Amino-4-(5-(tert-butil)tiofeno-2-il)-7,7-dimetil-5-oxo-1-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Como permanganato de potasio u óxido de cromo (VI) para reacciones de oxidación.

Agentes Reductores: Como borohidruro de sodio o hidruro de litio y aluminio para reacciones de reducción.

Catalizadores: Paladio sobre carbono (Pd/C) u otros catalizadores metálicos para hidrogenación y otros procesos catalíticos.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría producir análogos más saturados.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Compounds showed substantial cytotoxic effects, with some derivatives selected for further evaluation due to their potent activity against multiple cancer types .

Antimalarial Activity

The compound's potential as an antimalarial agent has been explored through its inhibition of aspartate transcarbamoylase (ATC) in Plasmodium falciparum. The findings indicate that modifications to the core structure can enhance selectivity and potency against the parasite while minimizing toxicity to human cells. For example, BDA series compounds demonstrated IC50 values indicating effective inhibition against PfATC with selectivity ratios favoring the parasite over human targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the thiophene ring and modifications to the quinoline backbone can significantly influence biological activity. The SAR studies aim to identify optimal configurations that maximize therapeutic effects while reducing adverse reactions .

In Silico Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound could act as a potent inhibitor of enzymes involved in critical metabolic pathways in cancer cells and parasites. The docking simulations provide insights into binding affinities and interaction modes, which are essential for guiding further synthesis and testing .

Case Studies

- Anticancer Activity in MCF-7 Cells : A study evaluated the anticancer effects of synthesized derivatives on MCF-7 breast cancer cells using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting the potential use of these compounds in cancer therapy .

- Antimalarial Efficacy : The BDA series was tested for their ability to inhibit PfATC. The most promising compounds demonstrated high selectivity for PfATC over human ATC, suggesting their potential as lead candidates for antimalarial drug development .

Mecanismo De Acción

El mecanismo por el cual 2-Amino-4-(5-(tert-butil)tiofeno-2-il)-7,7-dimetil-5-oxo-1-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo ejerce sus efectos depende de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, modulando su actividad. Las dianas moleculares exactas y las vías implicadas requerirían estudios bioquímicos detallados para dilucidarlas.

Comparación Con Compuestos Similares

Structural Comparison

Table 1: Structural Features of Hexahydroquinoline Derivatives

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) in CAS: 310458-34-5 contrasts with the electron-donating tert-butyl group, altering charge distribution in the thiophene ring .

- Aromatic Interactions : Thiophen-3-yl (CAS: 311315-58-9) vs. thiophen-2-yl (target compound) affects stacking geometry due to differing sulfur positions .

Physicochemical Properties

Solubility : The tert-butyl group in the target compound improves lipid solubility (logP ~3.8) compared to polar derivatives like CAS: 339336-46-8 (logP ~2.5) with methoxy and trifluoromethyl groups .

Thermal Stability : Melting points vary significantly:

- Target compound: ~245°C (decomposes) .

- CAS: 311315-58-9: ~242–243°C .

- CAS: 310458-34-5: ~260°C (higher due to bromine’s molecular weight) .

Pharmacological and Crystallographic Insights

- Antimicrobial Activity : Tetrahydrochromene analogs (e.g., CAS: o2315–o2316) exhibit MIC values of 8–16 µg/mL against E. coli and S. aureus . While direct data for the target compound is unavailable, its structural similarity suggests comparable activity.

- Crystallography: The target compound’s crystal packing shows C–H···N interactions between the nitrile and amino groups, stabilizing the lattice. In contrast, CAS: 311315-58-9 exhibits weaker C–H···O interactions due to its ketone group .

Actividad Biológica

The compound 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a quinoline core and various substituents that may influence its biological activity. The molecular formula is , and it includes functionalities such as amino groups and carbonitriles that are often associated with pharmacological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.

The above table summarizes findings from diverse studies indicating that this compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties comparable to ascorbic acid. These effects are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways.

Case Studies

- Study on Cytotoxicity : In a study evaluating the cytotoxic effects of various quinoline derivatives, the compound showed significant activity against MCF-7 and U937 cell lines. The mechanism was linked to the activation of apoptotic pathways involving caspases .

- Antioxidant Evaluation : A comparative analysis revealed that this compound exhibited antioxidant activity through its interaction with cellular antioxidant systems, suggesting potential therapeutic applications in oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and oxidative stress response, suggesting a multi-targeted approach in its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.